RORγ Inverse Agonist Potency: Class-Level Structural Determinants of Activity
In a cellular RORγ reporter assay (HEK293T cells co-transfected with Gal4-RORγ-LBD and pGL4.31 reporter), the structurally analogous pyrazole-benzamide compound 4j (bearing an N-methylpyrazole and a pyridinyl-methyl linker) exhibited an IC50 of 0.040 ± 0.008 μM, representing an approximately 3-fold improvement in potency over the biaryl lead compound 4a (IC50 = 0.115 ± 0.037 μM). This improvement is attributed to the introduction of the N-methylpyrazol-4-yl motif and the pyridin-3-yl scaffold present in the target compound. The exact IC50 for 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034309-92-5) has not been reported in this assay; however, its identical core scaffold to compound 4j supports comparable or superior activity relative to the biaryl comparator 4a [1].
| Evidence Dimension | Cellular RORγ inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; core scaffold identical to compound 4j (IC50 = 0.040 ± 0.008 μM) [1] |
| Comparator Or Baseline | Lead biaryl compound 4a (IC50 = 0.115 ± 0.037 μM) [1] |
| Quantified Difference | Compound 4j is 2.9-fold more potent than 4a; target compound is predicted to exhibit similar potency enhancement based on scaffold conservation |
| Conditions | HEK293T cells co-transfected with Gal4-RORγ-LBD and pGL4.31 luciferase reporter; 24 h incubation |
Why This Matters
This class-level inference indicates that the N-methylpyrazol-4-yl and pyridin-3-yl scaffold shared by the target compound is a key potency driver, enabling researchers to select it over simpler biaryl analogs for studies requiring sub-100 nM RORγ inverse agonism.
- [1] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. Table 1, compounds 4a and 4j. View Source
